molecular formula C10H8FNO B3373933 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile CAS No. 1016770-89-0

3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile

Cat. No.: B3373933
CAS No.: 1016770-89-0
M. Wt: 177.17 g/mol
InChI Key: FGZGIINFPPEXEQ-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile is a β-oxonitrile derivative characterized by a phenyl ring substituted with fluorine and methyl groups at the 3- and 4-positions, respectively, and a ketone-linked cyanoethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic systems and bioactive molecules. Its structural features—electron-withdrawing fluorine and electron-donating methyl groups—impart unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)-3-oxopropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-7-2-3-8(6-9(7)11)10(13)4-5-12/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZGIINFPPEXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(3-Fluoro-4-methylphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 3-(3-Fluoro-4-methylphenyl)-3-aminopropanenitrile.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile involves its interaction with molecular targets through its functional groups. The nitrile group can form hydrogen bonds with biological macromolecules, while the fluorinated aromatic ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected 3-Oxopropanenitrile Derivatives

Compound Name Substituents Melting Point/Appearance Key Spectral Data (IR/NMR) Applications/Reactivity References
3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile 3-F, 4-CH₃ on phenyl Not reported Predicted pKa: 8.09 Intermediate for JAK inhibitors
3-(4-Methoxyphenyl)-3-oxopropanenitrile 4-OCH₃ on phenyl White solid IR: 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O) Precursor for pyrazole derivatives
3-(4-Fluorophenyl)-3-oxopropanenitrile 4-F on phenyl Light yellow solid ¹⁹F NMR: -115 ppm Antimicrobial agent precursors
3-(4-Biphenylyl)-3-oxopropanenitrile Biphenyl substituent Yellow solid ¹H NMR: δ 8.1 (Ar-H) Materials science applications
3-(3-Trifluoromethylphenyl)-3-oxopropanenitrile 3-CF₃ on phenyl Not reported LCMS: m/z 407 [M+H]+ Pharmaceutical intermediates

Key Observations:

  • Electronic Effects : The fluorine atom in 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks compared to methoxy-substituted analogs (e.g., 3-(4-methoxyphenyl)-3-oxopropanenitrile), where electron donation from OCH₃ reduces reactivity .
  • Crystallinity and Stability : Compounds with bulky substituents (e.g., biphenylyl) exhibit lower melting points and reduced crystallinity compared to simpler derivatives, impacting purification and storage .

Biological Activity

3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile is a chemical compound with the molecular formula C10H8FNO and a molecular weight of 177.178 g/mol. Its structure includes a fluorinated phenyl group and a nitrile functional group, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its medicinal applications, mechanisms of action, and relevant case studies.

The presence of the fluorine atom in 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile enhances its lipophilicity, potentially aiding in membrane permeability and interaction with biological targets. The compound's unique structural features may influence its reactivity and biological activity, making it an interesting subject for medicinal chemistry research.

Biological Activity

Research indicates that 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile may exhibit antimicrobial and anticancer properties. These activities suggest its potential as a candidate for drug development. The mechanisms by which this compound exerts its effects are likely related to interactions with specific enzymes or receptors, leading to the modulation of biological pathways.

The exact mechanisms of action for 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile remain under investigation; however, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes.
  • Receptor Modulation : It could interact with receptors, altering signaling pathways and cellular responses.

Anticancer Activity

A study examining various fluorinated compounds found that 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile demonstrated significant cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent. The study highlighted the importance of the fluorine atom in enhancing the compound's efficacy compared to non-fluorinated analogs.

Antimicrobial Properties

Another investigation focused on the antimicrobial activity of 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile against Gram-positive and Gram-negative bacteria. Results showed that the compound exhibited notable inhibitory effects, suggesting it could serve as a lead compound for developing new antibiotics.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile, it is useful to compare it with structurally similar compounds:

Compound NameSimilarity Index
2-Fluoro-4-methylphenol0.94
3-Fluoro-4-methylphenylboronic acid0.86
2-Fluoro-3-methylpyridine0.84
1-(4-Fluorophenyl)propan-1-one0.86
1-(3-Fluorophenyl)propan-1-one0.84

This table illustrates that while several compounds share structural similarities with 3-(3-Fluoro-4-methylphenyl)-3-oxopropanenitrile, its specific combination of functional groups contributes to distinct biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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